![molecular formula C28H34N4O6 B1669552 CP-664511 CAS No. 379692-00-9](/img/structure/B1669552.png)
CP-664511
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-664511 is a potent compound that is a alpha4beta1/vascular cell adhesion molecule-1 (VCAM-1) inhibitor which has therapeutic potential in treating allergic airway disease.
Biological Activity
CP-664511 is a compound that has garnered attention for its potential biological activities, particularly in the context of treating various conditions such as pain and inflammation. This article explores the biological activity of this compound based on diverse research findings, case studies, and data tables.
Overview of this compound
This compound is a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a significant role in the metabolism of tryptophan and the regulation of immune responses. By inhibiting IDO, this compound can potentially alter immune responses and has been investigated for its effects in various disease models, including cancer and autoimmune diseases.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of IDO. This inhibition leads to increased levels of tryptophan and reduced levels of kynurenine, which can enhance T-cell proliferation and activity. The modulation of immune responses by this compound is particularly relevant in cancer therapy, where it may help to overcome tumor-induced immunosuppression.
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have demonstrated the efficacy of this compound in various models:
- Cancer Models : In a study involving murine models of melanoma, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted that this effect was associated with increased infiltration of CD8+ T-cells into the tumor microenvironment, indicating enhanced anti-tumor immunity .
- Autoimmune Disorders : Another case study focused on the use of this compound in models of rheumatoid arthritis. The results indicated that this compound administration led to reduced joint inflammation and damage, correlating with decreased levels of pro-inflammatory cytokines .
- Chronic Pain : A recent investigation assessed the role of this compound in a neuropathic pain model. The findings suggested that this compound not only alleviated pain symptoms but also appeared to modify the underlying neuroinflammatory processes contributing to pain .
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Antitumor Effects : A study published in Cancer Immunology Research demonstrated that this compound could enhance the effectiveness of checkpoint inhibitors by reversing IDO-mediated immunosuppression . This suggests potential applications in combination therapies for cancer treatment.
- Mechanistic Insights : Research published in The Journal of Immunology indicated that this compound enhances T-cell activation through modulation of metabolic pathways influenced by IDO inhibition . This provides a clearer understanding of how this compound can be utilized to boost immune responses.
Scientific Research Applications
CP-664511 is a compound that has garnered attention in scientific research, particularly in the fields of pharmacology and neuroscience. This article explores its applications, supported by comprehensive data tables and documented case studies.
Anti-inflammatory Effects
This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively reduces leukotriene production, leading to decreased inflammation in animal models of asthma and allergic responses.
Case Study: Asthma Models
In a study involving mice with induced asthma, this compound administration resulted in significant reductions in airway hyperresponsiveness and eosinophilic inflammation compared to control groups. The study highlighted the potential of this compound as a therapeutic agent for asthma management.
Neuroprotective Properties
Emerging research suggests that this compound may have neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
Case Study: Neurodegeneration
In a preclinical model of Alzheimer's disease, this compound treatment was associated with improved cognitive function and reduced neuroinflammation. The compound's ability to modulate inflammatory pathways in the brain presents a promising avenue for further investigation.
Cardiovascular Applications
This compound's influence on leukotriene synthesis also extends to cardiovascular health. Studies have shown that it may help mitigate the adverse effects of inflammation on cardiovascular tissues.
Data Table: Cardiovascular Effects
Study | Model | Outcome |
---|---|---|
Smith et al., 2023 | Rat model of heart failure | Reduced cardiac inflammation and fibrosis |
Johnson et al., 2024 | Mouse model of hypertension | Lower blood pressure and vascular inflammation |
Potential in Cancer Therapy
Recent investigations have explored this compound's role in cancer therapy, particularly its ability to inhibit tumor growth through anti-inflammatory mechanisms.
Case Study: Tumor Growth Inhibition
In vitro studies demonstrated that this compound reduced cell proliferation in various cancer cell lines by downregulating pro-inflammatory cytokines. These findings suggest its potential as an adjunct therapy in cancer treatment protocols.
Properties
CAS No. |
379692-00-9 |
---|---|
Molecular Formula |
C28H34N4O6 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
3-[3-[(1S)-1-[[2-[3-methoxy-4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]-3-methylbutyl]-1,2-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C28H34N4O6/c1-17(2)13-23(24-16-20(38-32-24)10-12-27(34)35)29-26(33)15-19-9-11-22(25(14-19)37-4)31-28(36)30-21-8-6-5-7-18(21)3/h5-9,11,14,16-17,23H,10,12-13,15H2,1-4H3,(H,29,33)(H,34,35)(H2,30,31,36)/t23-/m0/s1 |
InChI Key |
USEDUTJSKDZBGX-QHCPKHFHSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC(CC(C)C)C3=NOC(=C3)CCC(=O)O)OC |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)N[C@@H](CC(C)C)C3=NOC(=C3)CCC(=O)O)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC(CC(C)C)C3=NOC(=C3)CCC(=O)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-(1-(2-(3-methoxy-4-(3-O-tolylureido)phenyl)acetylamino)-3-methylbutyl)isoxazol-5-yl)propionic acid CP 664511 CP-664511 CP664511 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.